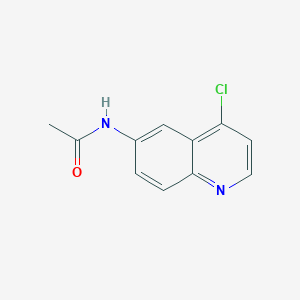
N-(4-chloroquinolin-6-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chloroquinolin-6-yl)acetamide is a chemical compound with the molecular formula C11H9ClN2O It belongs to the class of quinoline derivatives, which are known for their diverse biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloroquinolin-6-yl)acetamide typically involves the reaction of 4-chloroquinoline with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization. Another method involves the reaction of 4-chloroquinoline with acetyl chloride in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, and the product is typically purified using advanced techniques such as column chromatography or crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-chloroquinolin-6-yl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the quinoline ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of dihydroquinoline derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
Substitution: Formation of N-substituted quinoline derivatives.
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of dihydroquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
N-(4-chloroquinolin-6-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and antimalarial activities.
Medicine: Studied for its potential use in the development of new therapeutic agents for diseases such as malaria and cancer.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-(4-chloroquinolin-6-yl)acetamide involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the activity of certain enzymes or interfere with the replication of pathogens. For example, its antimalarial activity is thought to involve the inhibition of heme polymerase, an enzyme crucial for the survival of the malaria parasite .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide
- N-(2-chloro-4-cyano-6-iodopyridin-3-yl)pivalamide
- 2-chloro-7-methoxyquinoline-3-carboxaldehyde
Uniqueness
N-(4-chloroquinolin-6-yl)acetamide is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Its chlorine atom at the 4-position and acetamide group at the 6-position make it a versatile intermediate for the synthesis of various derivatives with potential therapeutic applications .
Eigenschaften
Molekularformel |
C11H9ClN2O |
|---|---|
Molekulargewicht |
220.65 g/mol |
IUPAC-Name |
N-(4-chloroquinolin-6-yl)acetamide |
InChI |
InChI=1S/C11H9ClN2O/c1-7(15)14-8-2-3-11-9(6-8)10(12)4-5-13-11/h2-6H,1H3,(H,14,15) |
InChI-Schlüssel |
JVKLYDQQSVDOJP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC2=C(C=CN=C2C=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


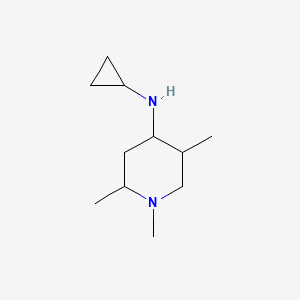


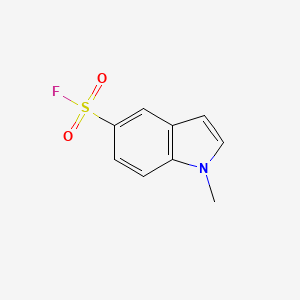
![7-Ethyl-2,6-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13315944.png)
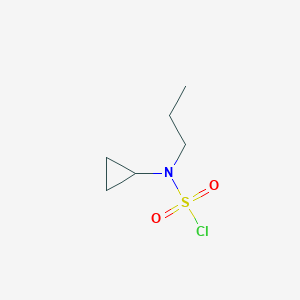
![4-Chloro-2-{[(3-methylbutyl)amino]methyl}phenol](/img/structure/B13315952.png)
![5-[(Azetidin-3-yloxy)methyl]-1,2-oxazole](/img/structure/B13315955.png)
![5-Bromo-1-[(1-methylcyclobutyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13315957.png)
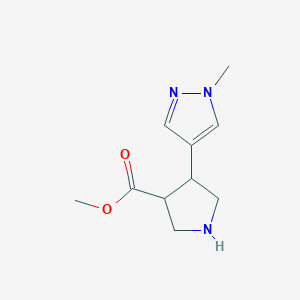
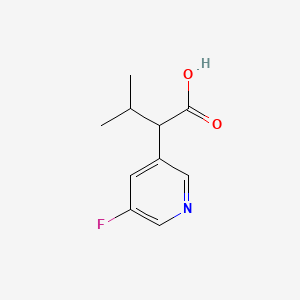
![tert-Butyl 5-bromo-2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate](/img/structure/B13315989.png)
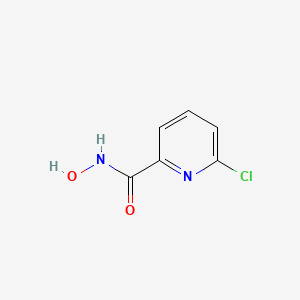
![N-[4-(Methylsulfanyl)phenyl]oxan-4-amine](/img/structure/B13315995.png)
